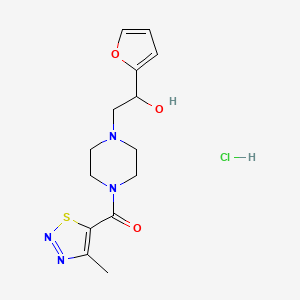
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4O3S and its molecular weight is 358.84. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of similar compounds is in corrosion inhibition, particularly for mild steel in acidic mediums. Compounds with structural similarities have been shown to significantly increase inhibition efficiency, offering protection against corrosion. For instance, the use of organic inhibitors derived from similar compounds in 1N HCl medium has demonstrated efficiency increases up to 80%, with these inhibitors behaving as mixed-type, offering both cathodic and anodic protection. The effectiveness of these inhibitors is attributed to the formation of a protective thin film on the metal surface, which is confirmed through various methods including electrochemical polarization and scanning electron microscopy (SEM) (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial and Antifungal Activity
Another application area for compounds with similar structures is in antimicrobial and antifungal activities. Various studies have synthesized novel derivatives incorporating similar structural moieties, which have been shown to exhibit significant antimicrobial and antifungal properties. These activities are tested against a range of microorganisms, indicating the potential for these compounds to be developed into new antimicrobial agents with specific activity profiles. For example, novel pyridine derivatives incorporating similar functional groups have been synthesized and demonstrated variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Pharmaceutical Applications
In pharmaceutical research, compounds with similar structural components have been explored for their potential in treating various conditions. The design and synthesis of novel derivatives have been conducted to evaluate their pharmacological activities, including antidepressant and antianxiety effects. For instance, derivatives synthesized for evaluation showed significant activities in behavioral despair and anxiety models in mice, suggesting potential therapeutic applications in mental health disorders (Kumar et al., 2017).
Propiedades
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S.ClH/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12;/h2-3,8,11,19H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBJBFHIPMQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

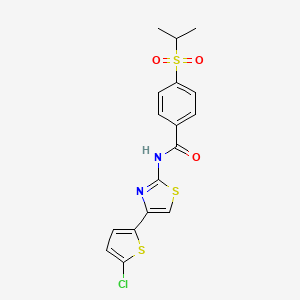

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)
![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)
![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)
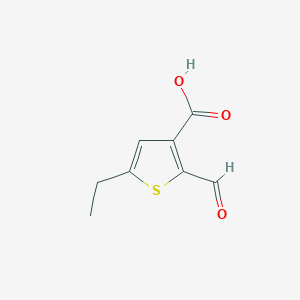
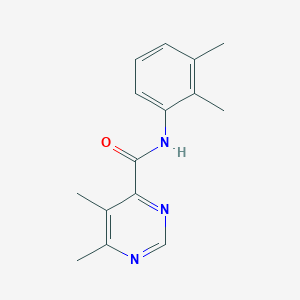
![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)
![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)
![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
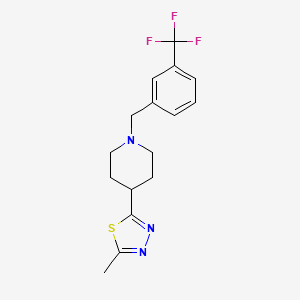
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)